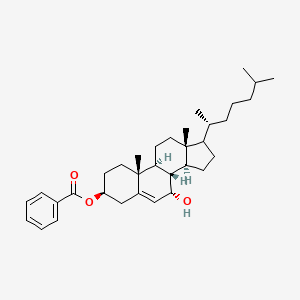

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate

Vue d'ensemble

Description

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is a derivative of cholesterol, a type of sterol that is an essential component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. This compound is characterized by the presence of a benzoate group attached to the 3-hydroxyl group of the cholesterol molecule, which can influence its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate typically involves the esterification of (3beta,7alpha)-Cholest-5-ene-3,7-diol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate has various applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.

Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, including its effects on cholesterol metabolism and its potential as a drug delivery agent.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products that require sterol derivatives.

Mécanisme D'action

The mechanism of action of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate involves its interaction with cellular membranes and its influence on membrane fluidity and permeability. The compound may also interact with specific molecular targets, such as enzymes involved in cholesterol metabolism, and modulate their activity. Additionally, the benzoate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholest-5-ene-3beta,7alpha-diol: The parent compound without the benzoate group.

Cholest-5-ene-3beta,7alpha-diol 7-Benzoate: A similar compound with the benzoate group attached to the 7-hydroxyl group.

Cholest-5-ene-3beta,7alpha-diol 3,7-Dibenzoate: A derivative with benzoate groups attached to both the 3- and 7-hydroxyl groups.

Uniqueness

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is unique due to the specific positioning of the benzoate group at the 3-hydroxyl position, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, such as enhanced membrane permeability and specific interactions with molecular targets.

Activité Biologique

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is a cholesterol derivative that exhibits various biological activities due to its structural characteristics and interactions within biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Overview of the Compound

This compound features a benzoate moiety attached to the 3-hydroxyl group of cholesterol. This modification can significantly influence its chemical properties and biological functions. Cholesterol derivatives like this compound are critical for understanding membrane dynamics and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes. Key mechanisms include:

- Membrane Fluidity : The compound alters membrane fluidity and permeability, which can affect the function of membrane-bound proteins and receptors.

- Enzyme Modulation : It may interact with enzymes involved in cholesterol metabolism, potentially influencing lipid profiles and metabolic processes.

- Drug Delivery Potential : The benzoate group enhances the compound's ability to penetrate cell membranes, making it a candidate for drug delivery systems.

Biological Activities

Research indicates several significant biological activities associated with this compound:

- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may help mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects : The compound could modulate inflammatory responses by influencing cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines |

Case Studies

- Antioxidant Study : A study investigated the antioxidant capacity of various cholesterol derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) in treated cells compared to controls, suggesting its potential as an antioxidant agent.

- Antimicrobial Evaluation : In vitro assays demonstrated that this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.

Applications in Research and Medicine

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : Its potential as a drug delivery agent is being explored due to its ability to enhance membrane permeability.

- Biochemical Research : It serves as a model compound for studying sterol chemistry and cellular processes related to cholesterol metabolism.

- Cosmetic Industry : The compound's antioxidant properties are being investigated for use in skin care formulations.

Propriétés

IUPAC Name |

[(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,30-,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQOZGBTTMUPRW-SPKZKWMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675764 | |

| Record name | [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40824-59-7 | |

| Record name | [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.